Xanthoquinodin A1

Overview

Description

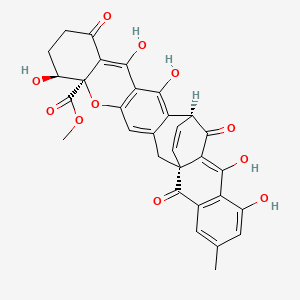

Xanthoquinodin A1 is a unique compound known for its anticoccidial antibiotic properties. It features a novel xanthone-anthraquinone conjugate system, which contributes to its biological activities . This compound is derived from the fungus Humicola sp. and has shown significant potential in various scientific research fields .

Mechanism of Action

Target of Action

Xanthoquinodin A1 is a broad-spectrum anti-infective compound that targets phylogenetically diverse human pathogens . It has been recognized for its anticoccidial properties, acting against the parasitic protozoan Eimeria tenella .

Mode of Action

It is known to exhibit antimicrobial activity against various bacteria, including bacillus subtilis, micrococcus luteus, staphylococcus aureus, acholoplasma laidlawli, and bacteroides fragilis . It also exhibits cytotoxic activity against various human cancer cell lines .

Pharmacokinetics

It is known to be soluble in methanol and chloroform, but insoluble in water

Result of Action

This compound exhibits potent anticoccidial and antimicrobial activities. It effectively inhibits the growth of Eimeria tenella in host cells . It also shows cytotoxic activity against various human cancer cell lines .

Biochemical Analysis

Biochemical Properties

Xanthoquinodin A1 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It inhibits the formation of Eimeria tenella schizonts in BHK-21 cells with a minimum effective concentration (MEC) value of 0.02 µg/ml . Additionally, this compound is active against several bacterial species, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis . The compound’s interactions with these biomolecules suggest its potential as an antimicrobial agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to be cytotoxic to cancer cell lines such as KB, MCF-7, and NCI H187 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been found to inhibit the formation of Eimeria tenella schizonts by interfering with the parasite’s metabolic pathways . Additionally, this compound affects the transcriptional profile of treated cells, leading to changes in gene expression that contribute to its antimicrobial and anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains effective over extended periods. For example, this compound maintains its antimicrobial activity against Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis at a concentration of 1 mg/ml . Long-term studies have shown that the compound continues to exert its effects on cellular function, including its cytotoxicity to cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased cytotoxicity and antimicrobial activity . At high doses, this compound may also cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound inhibits the formation of Eimeria tenella schizonts by disrupting the parasite’s metabolic processes . Additionally, this compound affects the metabolic flux and metabolite levels in treated cells, contributing to its antimicrobial and anticancer activities .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . For example, this compound has been shown to accumulate in the cytoplasm of treated cells, where it exerts its cytotoxic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In treated cells, this compound has been observed to localize in the cytoplasm and nucleus, where it interacts with biomolecules to exert its antimicrobial and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xanthoquinodin A1 involves the cultivation of the fungus Humicola sp. under specific conditions. The ex-type strain of Jugulospora vestita has also been found to produce this compound along with other related compounds . The structures of these compounds are determined through nuclear magnetic resonance (NMR) spectroscopic and mass spectrometric data analysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungus is cultivated in controlled environments, and the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Xanthoquinodin A1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dichloromethane, dimethyl sulfoxide (DMSO), ethanol, and methanol . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that retain the core xanthone-anthraquinone structure. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Xanthoquinodin A1 has a wide range of scientific research applications, including:

Biology: this compound is studied for its antifungal and antibacterial activities.

Medicine: The compound is being researched for its potential use in treating infections caused by coccidian parasites.

Industry: this compound is used in the development of new antibiotics and other therapeutic agents.

Comparison with Similar Compounds

Similar compounds include Xanthoquinodin A2, Xanthoquinodin A3, and various xanthoquinodin-like compounds such as JBIR-97, JBIR-98, and JBIR-99 . These compounds share the core xanthone-anthraquinone structure but differ in their specific functional groups and biological activities . Xanthoquinodin A1 is unique due to its specific conjugate system and its potent anticoccidial and antibacterial properties .

Biological Activity

Xanthoquinodin A1 is a notable compound belonging to the xanthoquinodin class, characterized as xanthone-anthraquinone heterodimers. This compound has garnered attention due to its broad-spectrum biological activities, particularly its antimicrobial and antiparasitic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from various fungal species, particularly those in the Trichocladium genus. Its structure consists of a complex arrangement of xanthone and anthraquinone moieties, which contribute to its biological activity. The chemical formula and structural characteristics of this compound have been elucidated through advanced spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes its inhibitory effects against various bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 0.87 - 1.75 μM | |

| Bacillus subtilis | 1.56 μM | |

| Micrococcus luteus | 1.25 μM | |

| Escherichia coli | 2.0 μg/mL |

This compound has demonstrated potent activity against methicillin-resistant strains of Staphylococcus aureus (MRSA), with MIC values significantly lower than conventional antibiotics like vancomycin, indicating its potential as a novel therapeutic agent.

Antiparasitic Activity

In addition to its antibacterial properties, this compound shows promising activity against several protozoan parasites:

- Plasmodium falciparum : EC50 = 0.29 μM

- Cryptosporidium parvum : EC50 = 5.2 μM

- Trichomonas vaginalis : EC50 = 3.9 μM

- Mycoplasma genitalium : EC50 = 0.13 μM

These findings reveal that this compound not only inhibits bacterial growth but also effectively targets protozoan pathogens, making it a candidate for further development in treating infections caused by these organisms .

The antimicrobial mechanisms of this compound involve:

- Disruption of Cell Membrane Integrity : Studies have shown that this compound alters the permeability of bacterial membranes, leading to leakage of intracellular components.

- Inhibition of Key Enzymatic Pathways : Molecular docking studies suggest that this compound interacts with critical enzymes involved in metabolic pathways, such as acetohydroxyacid synthase, thereby inhibiting pathogen growth .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed using human liver HepG2 cells. The compound exhibited no significant cytotoxicity at concentrations up to 25 μM, indicating a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental models:

- In Vitro Studies : Research conducted on human cell lines demonstrated that this compound could inhibit the growth of cancer cells with IC50 values ranging from 11 to 31 μM against cervical carcinoma (HeLa) and malignant pleural mesothelioma cells.

- In Vivo Models : Preliminary animal studies are underway to evaluate the therapeutic efficacy of this compound in treating infections and cancer.

Properties

IUPAC Name |

methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWGCTNGDUDAMO-SLAVHBLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.